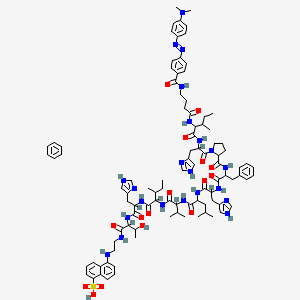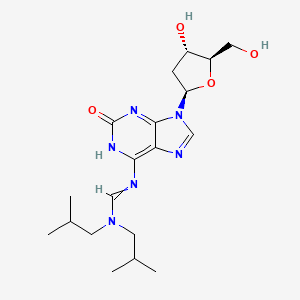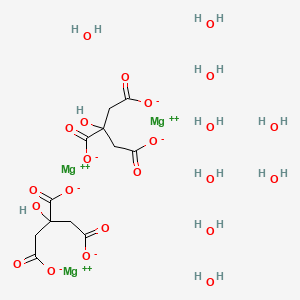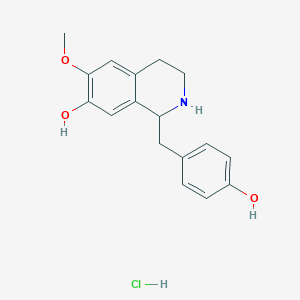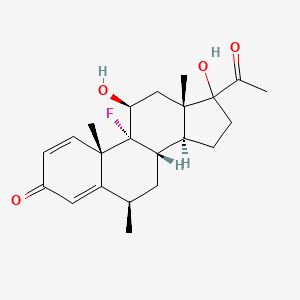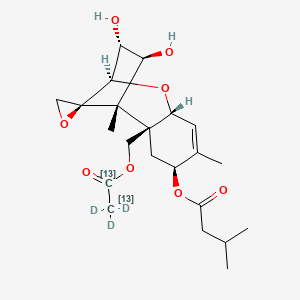
n-Boc-cephalexin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephalexin is a widely studied antibiotic, and its modifications, such as "n-Boc-cephalexin," likely aim to improve its properties or understand its interactions at a molecular level. Research on cephalexin includes its synthesis, degradation, molecular structure analysis, and interaction with various chemicals and materials.
Synthesis Analysis
The synthesis of cephalexin and its derivatives involves chemical reactions that modify its structure to enhance certain properties. A study focused on the enzymatic synthesis of cephalexin from 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and D-α-phenylglycine methyl ester (PGM) using an acylase from Xanthomonas citri highlights the optimization of conditions for maximum yield (Hyun et al., 1989).
Molecular Structure Analysis
The molecular structure of cephalexin, including its derivatives, dictates its reactivity and interactions with biological systems. Research on the electrochemical behavior of cephalexin suggests insights into its structural aspects and how they influence its electrochemical properties (Li & Chen, 1993).
Chemical Reactions and Properties
Cephalexin's chemical reactions, particularly its degradation, have been explored through various methods, including electrochemical advanced oxidation processes. These studies provide insights into the breakdown and transformation of cephalexin under different conditions, which could relate to understanding "n-Boc-cephalexin" (Antonin et al., 2019).
Physical Properties Analysis
The interaction between water and cephalexin in both crystalline and noncrystalline states has been examined to understand how it influences the drug's stability and delivery. Such studies can inform on the physical properties of cephalexin derivatives (Kaneniwa & Otsuka, 1984).
Chemical Properties Analysis
Investigations into the chemical behavior of cephalexin, including its interaction with other substances and its degradation pathways, shed light on its chemical properties. For instance, the study on the electrochemical sensor based on molecularly imprinted polymer for the detection of cephalexin demonstrates how understanding these interactions can lead to practical applications (Feier et al., 2019).
Aplicaciones Científicas De Investigación
Antibacterial, Pharmacological, and Therapeutic Properties
Cephalexin, a precursor to n-Boc-cephalexin, is an orally active semisynthetic derivative of the cephalosporin nucleus. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Despite being primarily advocated for treating various infections due to susceptible organisms, the scientific interest in cephalexin and its derivatives extends into their pharmacokinetic properties and potential therapeutic applications beyond conventional antibiotic use. Research has highlighted cephalexin's bactericidal capabilities, which are achieved with usual oral doses, although its in vitro activity is generally less than that of other cephalosporins against susceptible organisms (Speight, Brogden, & Avery, 2012).
Environmental Impact and Contaminant Fate
Recent reviews have also explored the occurrence and fate of pharmaceutical contaminants, including cephalexin, in environmental compartments. This research is crucial in understanding how such compounds, once deemed beneficial for human health, can become environmental pollutants with potential ecological and human health risks. Studies conducted in Brazil have shown that cephalexin, among other pharmaceuticals, can be found in significant concentrations in streams near urban areas, highlighting the need for better wastewater treatment and environmental protection strategies (Starling, Amorim, & Leão, 2019).
Safety And Hazards
Cephalexin may cause skin irritation, an allergic skin reaction, serious eye damage, allergy or asthma symptoms or breathing difficulties if inhaled, and is toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
Cephalosporins, including cephalexin, are key lead generation beta-lactam antibiotics to overcome the increasing antimicrobial resistances in clinical applications . Current strategies include developing molecular assays to predict resistance, repurposing antibiotics, and discovering novel antimicrobial agents . Efforts to develop a vaccine for N. gonorrhoeae have been reignited in recent years with several new strategies and targets for vaccination .
Propiedades
IUPAC Name |
(6R,7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-11-10-31-18-14(17(26)24(18)15(11)19(27)28)22-16(25)13(12-8-6-5-7-9-12)23-20(29)30-21(2,3)4/h5-9,13-14,18H,10H2,1-4H3,(H,22,25)(H,23,29)(H,27,28)/t13-,14-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWXRPXAJINNNV-HBUWYVDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Boc-cephalexin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)

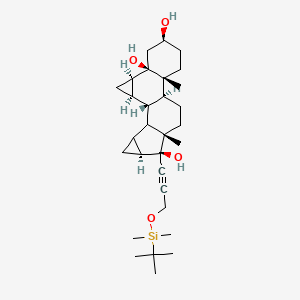
![1H-Pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione, dihydro-](/img/no-structure.png)
